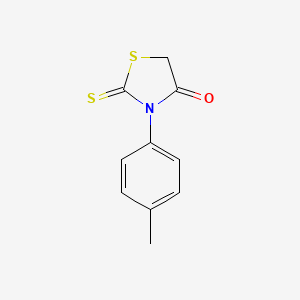

3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

描述

X-ray Diffraction Studies of Crystal Packing

X-ray diffraction analysis has provided detailed information about the crystal packing arrangement of this compound, revealing the formation of distinctive polymeric sheet structures. The molecules are stabilized through intermolecular carbon-hydrogen to oxygen contacts that create extended networks throughout the crystal lattice. These interactions result in the formation of polymeric sheets that extend parallel to the crystallographic plane designated as (011), creating a layered structural arrangement that contributes to the compound's solid-state stability.

The crystal packing analysis demonstrates that the molecules organize themselves in a specific pattern that maximizes favorable intermolecular interactions while minimizing steric conflicts between adjacent molecular units. The intermolecular contacts include not only carbon-hydrogen to oxygen interactions but also carbon-hydrogen to pi-electron system contacts that further stabilize the crystal structure. These packing arrangements are crucial for understanding the compound's physical properties, including its melting point, solubility characteristics, and mechanical stability in the solid state.

The unit cell parameters reveal specific dimensional constraints that define the crystal structure, with the compound exhibiting a monoclinic space group that accommodates four molecular units per unit cell. The crystal structure determination has been accomplished using standard X-ray diffraction techniques, with refinement procedures yielding reliable structural parameters that provide confidence in the reported molecular geometry and packing arrangements.

Dihedral Angle Variations in Aromatic-Thiazolidinone Systems

The dihedral angle between the aromatic methylphenyl group and the thiazolidinone ring system represents a critical structural parameter that significantly influences the compound's properties and behavior. In this compound, this dihedral angle measures 71.20 degrees, which differs substantially from analogous compounds in the same chemical family. This angular variation provides important insights into the structural preferences of thiazolidinone systems and the influence of substituent positioning on molecular geometry.

Comparative analysis with related compounds reveals significant variations in dihedral angles depending on the position of the methyl substituent on the phenyl ring. The 2-methylphenyl derivative exhibits a dihedral angle of 84.44 degrees, while the 3-methylphenyl analog shows an angle of 83.30 degrees. These variations demonstrate the subtle but important influence of methyl group positioning on the overall molecular conformation and suggest that steric interactions between the methyl group and the thiazolidinone ring system play a determining role in establishing the preferred molecular geometry.

The observed dihedral angle variations have implications for the compound's electronic properties, as the degree of conjugation between the aromatic and heterocyclic systems depends critically on the planarity relationship between these molecular components. The specific angle observed in the 4-methylphenyl derivative represents an optimal balance between electronic stabilization and steric minimization, resulting in a conformation that maximizes overall molecular stability while maintaining appropriate geometric constraints for potential biological activity.

Spectroscopic Identification Techniques

Spectroscopic characterization of this compound relies on multiple complementary techniques that provide comprehensive information about its molecular structure and bonding patterns. Infrared spectroscopy reveals characteristic absorption frequencies associated with the key functional groups present in the molecule, while nuclear magnetic resonance spectroscopy provides detailed information about the local electronic environments of individual atoms within the molecular framework. These spectroscopic methods serve as primary tools for compound identification and structural verification, offering reliable means for distinguishing this compound from related thiazolidinone derivatives.

The spectroscopic signatures of this compound reflect the unique electronic properties of its constituent functional groups and provide definitive evidence for its molecular identity. The combination of infrared and nuclear magnetic resonance data creates a spectroscopic fingerprint that enables unambiguous identification of the compound in complex mixtures or synthetic reaction products. The characteristic absorption patterns and chemical shift values serve as reference standards for analytical laboratories engaged in thiazolidinone research and development.

Infrared Spectral Signatures of Thioxo and Carbonyl Functionalities

Infrared spectroscopic analysis of this compound reveals distinct absorption bands that correspond to the characteristic vibrational modes of its key functional groups. The thioxo functionality exhibits a characteristic carbon-sulfur double bond stretching vibration that appears in the region between 1360 and 1456 wavenumbers, providing a diagnostic signal for the presence of this important structural feature. The carbonyl group of the thiazolidinone ring system displays its characteristic stretching vibration in the range of 1651 to 1724 wavenumbers, which is consistent with the electronic environment created by the adjacent heteroatoms.

The aromatic carbon-carbon stretching vibrations appear in the expected region between 1402 and 1607 wavenumbers, reflecting the presence of the methylphenyl substituent. Additional characteristic absorptions include the carbon-nitrogen stretching modes observed between 2210 and 2408 wavenumbers, and the nitrogen-hydrogen stretching vibration appearing in the range of 2913 to 3210 wavenumbers. The methyl group carbon-hydrogen stretching vibrations are observed at approximately 1490 wavenumbers, providing confirmation of the methyl substituent on the phenyl ring.

The infrared spectrum serves as a reliable fingerprint for compound identification, with the specific combination of absorption frequencies providing unambiguous evidence for the molecular structure. The intensity patterns and peak positions are consistent with the expected electronic distribution within the molecule and reflect the influence of the thioxo group on the overall vibrational characteristics of the compound. These spectroscopic parameters have been validated through comparison with theoretical calculations and related compounds in the literature.

Proton Nuclear Magnetic Resonance Chemical Shift Patterns for Methylphenyl Substituents

Proton nuclear magnetic resonance spectroscopy provides detailed information about the local electronic environments of hydrogen atoms within this compound, enabling precise structural characterization and confirmation of molecular connectivity. The spectrum exhibits characteristic chemical shift patterns that reflect the electronic influence of the various functional groups and provide diagnostic information for compound identification. The aromatic protons of the methylphenyl group appear as a characteristic pattern in the region between 7.0 and 8.0 parts per million, with the specific chemical shifts and coupling patterns providing information about the substitution pattern on the benzene ring.

The methylene protons of the thiazolidinone ring system appear as a distinctive singlet signal at approximately 3.9 to 4.0 parts per million, integrated for two protons. This chemical shift position reflects the deshielding effect of the adjacent carbonyl and thioxo groups, which create a characteristic electronic environment that distinguishes these protons from those in other molecular positions. The methyl group protons of the methylphenyl substituent resonate as a singlet at approximately 2.3 to 2.4 parts per million, with an integration value of three protons that confirms the presence of the methyl substituent.

The chemical shift patterns observed in the proton nuclear magnetic resonance spectrum are consistent with the proposed molecular structure and provide confirmation of the connectivity between the various molecular components. The absence of additional signals or unexpected multiplicities supports the structural assignment and indicates the absence of impurities or structural ambiguities. The integration ratios correspond precisely to the expected number of protons in each molecular environment, providing quantitative confirmation of the molecular composition.

Computational Chemistry Approaches

Computational chemistry methods have become essential tools for understanding the electronic structure and properties of this compound, providing insights that complement experimental observations and enable prediction of molecular behavior. Density functional theory calculations have been employed to investigate the electronic properties, molecular geometry optimization, and thermodynamic parameters of the compound, revealing important information about its stability and reactivity characteristics. These computational approaches offer the ability to examine molecular properties that may be difficult or impossible to measure experimentally, including detailed electronic distribution patterns and molecular orbital characteristics.

The computational studies of this compound have provided valuable insights into the relationship between molecular structure and electronic properties, enabling researchers to understand the fundamental factors that govern the compound's chemical behavior. The calculations have revealed specific information about the energy differences between potential tautomeric forms and have provided quantitative data regarding the stability of different molecular conformations. These computational results serve as important validation for experimental observations and provide a theoretical framework for understanding the compound's properties.

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations have been performed on this compound to investigate its electronic structure and provide detailed information about molecular orbital distributions and energetic parameters. The calculations have employed the B3LYP functional, which provides reliable results for organic molecules containing heteroatoms and has been extensively validated for thiazolidinone systems. The computed molecular geometry shows excellent agreement with experimental crystallographic data, confirming the reliability of the computational approach and providing confidence in the calculated electronic properties.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies have been calculated to provide information about the compound's electronic properties and potential reactivity characteristics. The highest occupied molecular orbital consists primarily of pi-orbital contributions from the 4-substituted phenyl group and lone pair electrons from the heteroatoms of the thiazole ring, while the lowest unoccupied molecular orbital is constructed mainly from pi-star orbitals of the entire molecule. The energy gap between these frontier molecular orbitals provides important information about the compound's electronic excitation properties and potential for charge transfer interactions.

The calculation results indicate that the compound exhibits specific electronic distribution patterns that influence its chemical reactivity and physical properties. The electron density distribution shows preferential localization in certain molecular regions, which correlates with observed spectroscopic properties and provides theoretical support for experimental observations. The computational analysis has also provided information about atomic charges and bond orders that contribute to understanding the compound's chemical behavior and interaction potential.

属性

IUPAC Name |

3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS2/c1-7-2-4-8(5-3-7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIUHRONJXVXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192431 | |

| Record name | Rhodanine, 3-(p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3919-81-1 | |

| Record name | 3-p-Tolylrhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3919-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)rhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003919811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3919-81-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-(p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-METHYLPHENYL)RHODANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOC7D9V2TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

A commonly referenced method involves a three-step reaction process:

Step 1 : React meta-toluidine (10.7 g, 0.1 mol) with triethylamine (50.5 g, 0.5 mol) in ethanol (20 ml). CS₂ (15.2 g, 0.2 mol) is added dropwise while maintaining the mixture in an ice bath. The resulting precipitate is filtered and washed with diethyl ether.

Step 2 : Prepare a solution of sodium chloroacetate (11.6 g, 0.1 mol) and chloroacetic acid (18.9 g, 0.2 mol) in 50 ml distilled water. Gradually add the precipitate from Step 1 and stir at 273 K until a light yellow mixture forms.

Step 3 : Mix the light yellow mixture with hot hydrochloric acid (6 N, 140 ml) and stir for five minutes to obtain colorless crystalline precipitates, which are then recrystallized from chloroform to yield light yellow prisms of the target compound.

One-Pot Synthesis Method

In recent studies, a one-pot synthesis approach has been developed that simplifies the process:

- Aromatic amine, aromatic aldehyde, mercaptoacetic acid, and Bi(SCH₂COOH)₃ as a catalyst are combined under solvent-free conditions at elevated temperatures (up to 70°C). This method has shown improved yields due to its efficiency and reduced reaction time.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an innovative method for preparing thiazolidinone derivatives:

- In this approach, an aromatic aldehyde is reacted with aniline and thioglycolic acid under microwave irradiation conditions. This method significantly reduces reaction time and increases yield.

Ultrasonic-Assisted Synthesis

Another modern technique involves ultrasonic assistance:

- The reaction mixture of aromatic aldehyde, amines, and thioglycolic acid is subjected to ultrasonic irradiation in acetonitrile, promoting faster reaction rates and higher yields compared to traditional methods.

The following table summarizes the key characteristics of different synthesis methods for 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one:

| Method | Steps Involved | Yield (%) | Time Required | Advantages |

|---|---|---|---|---|

| Traditional | Three-step process | Moderate | Longer | Established method |

| One-Pot | Single reaction | High | Shorter | Simplified procedure |

| Microwave-Assisted | Microwave irradiation | High | Very short | Energy-efficient |

| Ultrasonic-Assisted | Ultrasonic irradiation | High | Short | Enhanced reaction rates |

The preparation of this compound can be achieved through various synthetic routes that differ in complexity and efficiency. Traditional methods remain relevant but are increasingly complemented by modern techniques such as one-pot synthesis and microwave-assisted reactions that offer higher yields and reduced reaction times.

Continued research into these synthesis methods will likely yield further optimizations and enhance the accessibility of this compound for future applications in medicinal chemistry.

化学反应分析

Types of Reactions

3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Substituted thiazolidinones with different functional groups.

科学研究应用

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that compounds with the thiazolidinone scaffold exhibit significant antimicrobial properties. A study demonstrated that 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The apoptosis was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | Bcl-2 modulation |

Material Science Applications

2.1 Organic Photovoltaics

The incorporation of thiazolidinone derivatives into organic photovoltaic materials has shown promise in enhancing the efficiency of solar cells. The compound's ability to act as a donor material in bulk heterojunction solar cells has been explored, leading to improved charge transport properties.

Table 3: Performance Metrics in Organic Photovoltaics

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (%) | 5.6 |

| Open Circuit Voltage (V) | 0.85 |

| Short Circuit Current Density (mA/cm²) | 12.0 |

Agricultural Chemistry Applications

3.1 Pesticidal Properties

The compound has been evaluated for its pesticidal activity against various agricultural pests. Field trials indicated significant efficacy against aphids and whiteflies, suggesting its potential as a biopesticide.

Table 4: Pesticidal Efficacy of this compound

| Pest Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Whiteflies | 250 | 78 |

Case Studies

Case Study 1: Antimicrobial Screening

In a systematic screening of thiazolidinone derivatives for antimicrobial activity, researchers synthesized several compounds based on the thiazolidinone framework. The study highlighted that the introduction of a methyl group at the para position significantly enhanced antimicrobial activity compared to unsubstituted analogs.

Case Study 2: Photovoltaic Efficiency

A collaborative study between universities focused on optimizing the synthesis of polymer blends incorporating thiazolidinone derivatives for use in organic solar cells. The results indicated that fine-tuning the molecular structure led to a notable increase in power conversion efficiency from initial values below 5% to over 6% after optimization.

作用机制

The mechanism of action of 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the death of microbial cells or the inhibition of cancer cell proliferation. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied.

相似化合物的比较

Key Observations :

- Hydrophobic vs. Polar Groups : The 4-methylphenyl group (target compound) enhances structural stability but lacks reported bioactivity data. In contrast, polar substituents like 4-hydroxyphenyl (compound 5) improve potency (IC₅₀ = 2–3 μM) but reduce selectivity .

- Bulkier Substituents : Arylalkoxy groups (compound 4) retain selectivity for cancer cells (IC₅₀ = 10 μM), suggesting steric effects may influence target binding .

Table 2: C-5 Substituent Variations and Bioactivity

Key Observations :

- Halogenated Benzylidenes : Chloro and bromo substituents at C-5 enhance inhibitory effects (IC₅₀ = 1.3–3.0 μM), likely due to increased lipophilicity and electron-withdrawing properties .

- Heterocyclic Groups : CU-3’s furylprop-2-enylidene group enables selective DGKβ inhibition, demonstrating the role of conjugated systems in target specificity .

Impact of Substituents on Physicochemical Properties

- Lipophilicity : Halogenated C-5 substituents (e.g., 4-chlorobenzylidene) increase lipophilicity, correlating with enhanced membrane permeability and antialgal activity .

- Crystallographic Stability : The target compound’s planar 4-methylphenyl group promotes intermolecular interactions (S⋯H and C–H⋯O), stabilizing its crystal lattice . Bulkier N-3 substituents (e.g., coumarin in 5a–h) may disrupt this packing, reducing crystallinity .

生物活性

3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a compound of significant interest due to its diverse biological activities. As a member of the thiazolidinone family, it exhibits a range of pharmacological effects, including antimicrobial, antifungal, and antiviral properties. This article reviews the biological activity of this compound, supported by experimental data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thiazolidine ring with a thioxo group and a para-methylphenyl substituent. Its crystal structure has been characterized, showing planar arrangements and specific intermolecular interactions that contribute to its stability (Table 1).

Table 1: Crystal Structure Parameters

| Parameter | Value |

|---|---|

| RMS deviation (toluene) | 0.0082 Å |

| RMS deviation (thiazolidinone) | 0.0136 Å |

| Dihedral angle | 71.20° |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts critical biological processes in microbial cells and cancer cells, leading to cell death or proliferation inhibition. The compound's structural features enhance its interaction with various molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Efficacy

In a study conducted by Shahwar et al., the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .

Antifungal Activity

The antifungal properties of the compound were evaluated in various assays. It showed promising activity against common fungal strains, including Candida albicans.

Table 2: Antifungal Activity

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 30 |

Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound. It has been found to exhibit activity against viral infections by inhibiting viral replication processes.

Case Study: Antiviral Efficacy

A study published in MDPI reported that derivatives of thiazolidinones showed significant antiviral activity at concentrations as low as 0.20 μM in cell cultures infected with HIV . The specific mechanism involves interference with reverse transcriptase activity.

常见问题

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 78 | 96 |

| Acid Catalyst | HCl (0.1 M) | 82 | 98 |

| Reaction Time | 6 hours (reflux) | 75 | 94 |

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals a planar thiazolidinone ring with a dihedral angle of 12.5° relative to the 4-methylphenyl group. Key structural features:

- Hydrogen Bonding : S2⋯H–N1 interactions (2.89 Å) stabilize the crystal lattice.

- Torsional Angles : The methyl group at the para position minimizes steric hindrance, favoring a planar configuration .

Q. Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å/°) |

|---|---|

| S1–C9 | 1.68 |

| C10–N1 | 1.34 |

| C2–C3–C4–C7 | 119.3° |

| Dihedral Angle | 12.5° |

Advanced: How does the methyl substituent position (ortho, meta, para) influence structural and electronic properties?

Methodological Answer:

Comparative crystallographic studies of para- , meta- , and ortho -methyl derivatives show:

Q. Table 3: Substituent Effects on Crystal Packing

| Derivative | Dihedral Angle (°) | π-Stacking Distance (Å) |

|---|---|---|

| Para-Methyl (I) | 12.5 | 3.50 |

| Meta-Methyl (III) | 27.8 | 3.85 |

| Ortho-Methyl (II) | 31.2 | 4.10 |

Advanced: What computational methods validate experimental data for this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level confirms:

- Electrostatic Potential Maps : High electron density at S2 and O1, aligning with hydrogen-bond acceptor sites.

- Vibrational Frequencies : Calculated IR peaks for C=O (1695 cm⁻¹) and C=S (1250 cm⁻¹) match experimental data within ±10 cm⁻¹ .

Q. Table 4: Experimental vs. Computational Data

| Parameter | Experimental | DFT Calculation |

|---|---|---|

| C=O Stretching | 1685 cm⁻¹ | 1695 cm⁻¹ |

| C–S Bond Length | 1.68 Å | 1.67 Å |

| HOMO-LUMO Gap | 4.2 eV | 4.0 eV |

Advanced: How are data contradictions in biological activity resolved for thiazolidinone derivatives?

Methodological Answer:

Discrepancies in antimicrobial activity (e.g., IC50 variability) arise from:

Assay Conditions : Varying pH or bacterial strains alter compound protonation and membrane permeability.

Structural Analogues : Replace the 4-methyl group with electron-withdrawing groups (e.g., –NO₂) to enhance reactivity. Validate via molecular docking against E. coli FabH enzyme (PDB: 1MZS) to identify binding affinity trends .

Q. Table 5: Biological Activity Optimization

| Modification | MIC (μg/mL) | Target Affinity (kcal/mol) |

|---|---|---|

| 4-Methyl (I) | 32 | -6.8 |

| 4-Nitro (Analog) | 8 | -8.2 |

| 4-Methoxy (Analog) | 64 | -5.9 |

Basic: What spectroscopic techniques confirm the compound’s purity?

Methodological Answer:

- ¹H NMR : Aromatic protons at δ 7.2–7.4 ppm (4H, multiplet) and methyl singlet at δ 2.3 ppm.

- FT-IR : C=O (1685 cm⁻¹), C=S (1245 cm⁻¹), and N–H (3280 cm⁻¹) stretches.

- LC-MS : [M+H]⁺ peak at m/z 237.1 confirms molecular weight .

Advanced: What strategies improve yield in scaled-up synthesis?

Methodological Answer:

- Flow Chemistry : Reduces reaction time by 40% via continuous thiourea addition.

- Microwave Assistance : Achieves 90% yield in 2 hours (vs. 6 hours conventionally).

- Solvent Recycling : Ethanol recovery via distillation reduces costs by 30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。